6-bromo-7-methyl-1H-indole-2-carboxylic acid
Overview
Description
“6-bromo-7-methyl-1H-indole-2-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was again reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole in a moderate overall yield (37%) .Molecular Structure Analysis
The molecular formula of “6-bromo-7-methyl-1H-indole-2-carboxylic acid” is C10H8BrNO2. It has an average mass of 254.080 Da and a monoisotopic mass of 252.973831 Da .Chemical Reactions Analysis
6-Bromoindole, a derivative of indole, undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products .Scientific Research Applications
Chemical Investigation in Marine Sponges
Chemical analysis of marine sponges Thorectandra sp. and Smenospongia sp. led to the discovery of several brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester. These compounds were evaluated for their potential antibacterial properties, particularly against Staphylococcus epidermidis, showing varying degrees of inhibitory activity. This research highlights the diverse chemical ecology of marine organisms and their potential for yielding novel bioactive compounds (Segraves & Crews, 2005).
Synthesis and Application in Drug Development
A study focused on developing a concise and efficient method for synthesizing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives, highlighting its importance as a core moiety in the anti-inflammatory compound Herdmanine D. This approach emphasizes the significance of 6-bromo-indole derivatives in medicinal chemistry for their potential use in creating anti-inflammatory drugs (Sharma et al., 2020).
Exploration in Organic Synthesis
Research on methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate derivatives using N-bromosuccinimide demonstrated the versatility of bromoindole compounds in organic synthesis. The study explored the reactivity of these compounds under various conditions, contributing to the understanding of bromoindole chemistry and its potential applications in synthetic organic chemistry (Irikawa et al., 1989).
Development of Bromoindole Building Blocks
The synthesis of various bromoindole derivatives, including 3-, 4-, 7-bromo, and 4,7-dibrominated 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) derivatives, was reported. These compounds serve as valuable substrates for further chemical elaboration, particularly in transition metal-mediated cross-coupling reactions, demonstrating the utility of bromoindole compounds as building blocks in synthetic chemistry (Huleatt et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-bromo-7-methyl-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-7(11)3-2-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFJVAPHFCUNLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-7-methyl-1H-indole-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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